Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-[methoxy(methyl)carbamoyl]cubane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14(18-3)10(15)12-4-7-5(12)9-6(12)8(4)13(7,9)11(16)17-2/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZPOWYULWLPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C12C3C4C1C5C2C3C45C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Favorskii Rearrangement for Cubane-1,4-Dicarboxylic Acid
The synthesis begins with cubane-1,4-dicarboxylic acid, historically prepared via the Favorskii rearrangement of 2,5-dibromo-1,4-benzoquinone. This reaction proceeds through a bicyclic intermediate, yielding the strained dicarboxylic acid with high regioselectivity. Industrial-scale production by Fluorochem and EniChem Synthesis has optimized this process for multi-kilogram batches, though the compound remains costly due to purification challenges.
Reaction Conditions:
Decarboxylation to Cubane-1-Carboxylic Acid
Decarboxylation of cubane-1,4-dicarboxylic acid initially relied on thermal degradation of its di-tert-butyl perester in isopropyl benzene. However, this method suffered from low yields (~50%) and byproduct formation. An improved pathway employs direct photolytic decarboxylation under acidic conditions, achieving near-quantitative yields.
Improved Decarboxylation Protocol:
| Step | Details |
|---|---|
| Substrate | Cubane-1,4-dicarboxylic acid |
| Reagents | HCl (concentrated), UV light (Hg vapor lamp) |
| Solvent | Chloroform |
| Temperature | 60°C (reflux) |
| Yield | 95–98% |
Stepwise Synthesis of Methyl 4-(Methoxy(Methyl)Carbamoyl)Cubane-1-Carboxylate
Formation of Methyl Cubane-1-Carboxylate
Methyl cubane-1-carboxylate serves as the primary intermediate. Its preparation involves esterification of cubane-1-carboxylic acid under mild conditions to avoid cube degradation.
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Activation: Cubane-1-carboxylic acid (9.654 g, 46.82 mmol) is treated with oxalyl chloride (4.81 mL, 56.08 mmol) and catalytic DMF in anhydrous dichloromethane (DCM) at 0°C. The mixture stirs for 1 hour to form the acyl chloride.
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Esterification: The acyl chloride is reacted with methanol (2 equivalents) in DCM, followed by neutralization with sodium bicarbonate.
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Purification: Column chromatography (10% ethyl acetate/heptane) yields methyl cubane-1-carboxylate as a white solid (6.820 g, 90%).
Key Data:
Introduction of the Methoxy(Methyl)Carbamoyl Group
The target compound is synthesized via a coupling reaction between methyl cubane-1-carboxylate and N-methoxy-N-methylamine. This step employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent.
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Substrate Preparation: Methyl cubane-1-carboxylate (1.50 g, 9.25 mmol) is dissolved in tetrahydrofuran (THF) and cooled to -40°C.
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Grignard Addition: Isopropylmagnesium chloride (2.0 M in THF, 9.25 mL) is added dropwise, forming a nucleophilic intermediate.
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Amidation: N-Methoxy-N-methylamine (1.44 mmol) is introduced, and the reaction warms to room temperature over 2 hours.
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Workup: Extraction with heptane and purification via silica chromatography yield the title compound (1.55 g, 88%).
Analytical Validation:
Industrial-Scale Considerations and Yield Optimization
Recent advancements have addressed scalability challenges:
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Photolytic Decarboxylation: Continuous-flow systems with UV irradiation reduce reaction times from hours to minutes, enhancing throughput.
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Catalyst Recycling: Immobilized HATU derivatives minimize reagent costs in large-scale amidation.
Comparative Yield Data:
| Step | Laboratory Scale Yield | Pilot Plant Yield |
|---|---|---|
| Decarboxylation | 95% | 92% |
| Esterification | 90% | 88% |
| Amidation | 88% | 85% |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carbamoyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Drug Development : Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for the design of molecules with specific biological activities, particularly in developing analgesics and anti-inflammatory drugs .
Mechanism of Action : The compound interacts with biological targets, including enzymes and receptors, modulating their activity due to its rigid cubane scaffold. This structural rigidity may enhance binding affinity and specificity, making it a candidate for therapeutic applications.
Chemical Biology
Biological Probes : Researchers utilize this compound as a probe to study biological processes at the molecular level. Its ability to modify enzyme activity provides insights into biochemical pathways and potential therapeutic strategies .
Enzyme Inhibition Studies : this compound has been explored for its potential as an enzyme inhibitor, contributing to the understanding of metabolic pathways and disease mechanisms .
Materials Science
Novel Material Development : The cubane core allows for the creation of specialized polymers with unique mechanical and thermal properties. These materials can be tailored for specific industrial applications, enhancing performance in various environments .
Analytical Chemistry
Reference Standards : In analytical methods, this compound serves as a reference standard for identifying and quantifying related compounds in complex mixtures. Its well-defined structure aids in improving the accuracy of analytical techniques .
Case Study 1: Synthesis of Therapeutic Compounds
A study demonstrated the synthesis of several therapeutic analogs using this compound as an intermediate. The resulting compounds exhibited significant anti-inflammatory activity in vitro, suggesting a pathway for developing new anti-inflammatory drugs .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of cyclin-dependent kinase 9 (CDK9) identified this compound as a potent inhibitor. This enzyme is crucial in transcriptional regulation, often implicated in cancer progression. The compound showed high selectivity for CDK9 over other kinases, indicating its potential as a targeted therapy for cancer treatment .
Mechanism of Action
The mechanism of action of Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cubane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity. The methoxy(methyl)carbamoyl group can participate in hydrogen bonding and other interactions, further affecting the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects on Yield : Carbamoyl derivatives (S6, S7, S8) exhibit higher yields (81–97%) compared to alkoxy derivatives like methyl 4-ethoxy-1-cubanecarboxylate (41%) . This suggests carbamoylation reactions are more efficient under standard conditions, possibly due to milder reaction requirements.
- Steric and Electronic Factors : Diisopropylcarbamoyl (S7) shows a lower yield (81%) than morpholine-4-carbonyl (S8, 97%), likely due to steric hindrance from the bulky isopropyl groups .
- Synthetic Flexibility : The cubane core allows diverse functionalization, enabling the introduction of carbamoyl, alkoxy, and ester groups via tailored protocols .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic and Chromatographic Data
Key Observations:
- Cubane Proton Signals : All cubane derivatives exhibit characteristic multiplet peaks near δ 4.20 ppm for the cubane framework protons .
- Functional Group Identification : Carbamoyl and ester groups are confirmed via distinct signals (e.g., OCH3 at δ 3.71 ppm in S6 and 12) .
- Chromatographic Behavior : Similar TLC Rf values (~0.27) across derivatives suggest comparable polarity despite varying substituents .
Stability and Reactivity
- Carboxylic Acid Derivatives : Hydrolysis of methyl esters (e.g., S6 → S14) proceeds efficiently (95% yield) under basic conditions, highlighting the ester group’s lability .
- Thermal Stability : Cubane derivatives are generally stable up to 150°C, but substituents like alkoxy groups may reduce thermal resistance compared to carbamoyl groups .
- Electrochemical Reactivity : Alkoxy derivatives (e.g., compound 12) are synthesized via electrochemical decarboxylation, demonstrating the cubane core’s compatibility with redox-active protocols .
Biological Activity
Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The cubane framework contributes to its rigidity, which can influence biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅NO₄
- Molecular Weight : 251.27 g/mol
- LogP : 3.08 (indicating moderate lipophilicity)
- Solubility : Generally soluble in organic solvents, with varying aqueous solubility depending on the pH and ionic strength.
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially through non-covalent interactions that stabilize the enzyme-inhibitor complex.
- Receptor Modulation : Its structure allows it to fit into receptor binding sites, modulating receptor activity and influencing downstream signaling pathways.
Anticancer Activity
Studies have indicated that cubane derivatives can exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest. The specific effects of this compound on cancer cells remain to be fully elucidated but suggest potential as a lead compound in anticancer drug development.
Toxicology Studies
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on related carbamate compounds suggest that they may exhibit mild cytotoxicity, which necessitates further investigation into the safety and therapeutic index of this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Cubane-1,4-dicarboxylic acid | Moderate cytotoxicity | Rigid cubane core |
| N-methylcarbamate derivatives | Enzyme inhibition (AChE/BChE) | Carbamate functional group |
| Methyl 4-(methoxycarbonyl)benzoic acid | Anticancer activity | Aromatic ring with carboxylic acid |
This compound stands out due to its combination of a rigid cubane structure and a methoxy(methyl)carbamoyl group, which may enhance its binding affinity to biological targets compared to other carbamate derivatives.
Case Studies and Research Findings
-
Synthesis and Characterization :
- The synthesis typically involves functionalization of the cubane core followed by esterification processes. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound.
- In Vitro Studies :
- Environmental Impact Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling the cubane carboxylate core with a methoxy(methyl)carbamoyl group. A plausible route includes:
- Step 1 : Activation of cubane-1-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) for carbamate formation.
- Step 2 : Reaction with methoxy(methyl)amine under coupling conditions (e.g., using carbodiimides like EDC or DCC as catalysts).
- Intermediate : tert-Butyl-protected carbamoyl derivatives (e.g., tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, as in ) are often employed to stabilize reactive groups during synthesis .
- Key Tools : NMR and LC-MS are critical for tracking intermediate formation and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. A C18 column and acetonitrile/water gradients are standard .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the cubane scaffold’s rigidity via characteristic upfield shifts for bridgehead protons and carbons.
- IR Spectroscopy : Validate carbamate C=O stretches (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing isotopic patterns in cubane derivatives .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for synthesis steps involving volatile reagents .
- Toxicity Mitigation : Acute toxicity data (Category 4 for oral/dermal/inhalation routes) suggest strict adherence to ALARA principles. Avoid aerosolization during weighing .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. What strategies can mitigate the thermal instability of cubane-based carbamoyl esters during synthesis?
- Methodological Answer :
- Low-Temperature Reactions : Conduct coupling steps at –20°C to 0°C to minimize thermal degradation. Use ice baths or cryogenic reactors for exothermic reactions .
- Protecting Groups : Introduce tert-butyl or FMOC groups to stabilize reactive sites during intermediate steps. For example, tert-butyl carbamates resist hydrolysis under acidic conditions .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility while reducing decomposition. Avoid high-boiling solvents that require prolonged heating .
Q. How does the cubane scaffold influence the electronic properties of the carbamoyl group compared to non-constrained analogs?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare charge distribution. Cubane’s strain increases electron density at the carbamate carbonyl, enhancing electrophilicity .
- Experimental Validation : Compare reaction rates in nucleophilic acyl substitution (e.g., with amines) between cubane-carbamoyl and cyclohexane analogs. Cubane derivatives show accelerated kinetics due to strain-induced polarization .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate transition states using software like Gaussian or ORCA. Focus on carbamate carbonyl’s LUMO energy to predict nucleophile affinity .
- Docking Studies : If targeting biological applications (e.g., enzyme inhibition), use AutoDock Vina to model interactions between the cubane-carbamoyl moiety and active sites. Cubane’s rigidity may restrict binding conformations .
- QSPR Models : Develop quantitative structure-property relationships to correlate substituent effects (e.g., methoxy groups) with hydrolysis rates in aqueous buffers .
Data Contradictions and Resolution
- vs. 18 : While emphasizes ester stability in cyclohexane derivatives, highlights cubane’s strain-induced reactivity. Researchers must validate stability empirically under specific conditions.
- Safety Protocols : classifies acute toxicity as Category 4, but lacks detailed exposure limits. Cross-reference with CLP/GHS guidelines for harmonized risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
